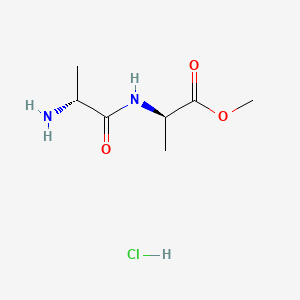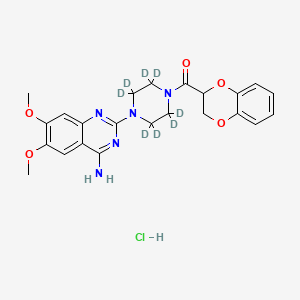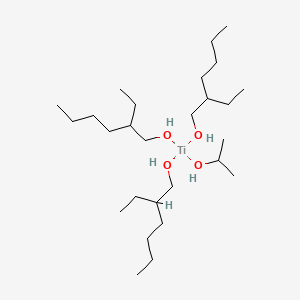![molecular formula C15H21NO3S B562728 Ethyl [2-Diethylaminocarbonylthio)]phenylacetate CAS No. 1076198-03-2](/img/structure/B562728.png)
Ethyl [2-Diethylaminocarbonylthio)]phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [2-Diethylaminocarbonylthio)]phenylacetate is a synthetic organic compound with the molecular formula C15H21NO3S and a molecular weight of 295.4 g/mol . It is primarily used as a synthetic intermediate in the preparation of novel anti-inflammatory agents . The compound is characterized by its unique structure, which includes a diethylaminocarbonylthio group attached to a phenylacetate moiety.
Méthodes De Préparation
The synthesis of Ethyl [2-Diethylaminocarbonylthio)]phenylacetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl phenylacetate and diethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Ethyl [2-Diethylaminocarbonylthio)]phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
Ethyl [2-Diethylaminocarbonylthio)]phenylacetate has a wide range of applications in scientific research, including:
Biology: The compound is utilized in biochemical research, particularly in the study of enzyme inhibitors and receptor modulators.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is employed in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Ethyl [2-Diethylaminocarbonylthio)]phenylacetate involves its interaction with specific molecular targets and pathways. The diethylaminocarbonylthio group is known to modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s unique structure allows it to bind to specific sites on target molecules, thereby influencing their function and activity .
Comparaison Avec Des Composés Similaires
Ethyl [2-Diethylaminocarbonylthio)]phenylacetate can be compared with other similar compounds, such as:
Ethyl [2-(Dimethylaminocarbonylthio)]phenylacetate: This compound has a similar structure but with dimethylamino groups instead of diethylamino groups, leading to different chemical and biological properties.
Mthis compound: The methyl ester variant of the compound, which exhibits distinct reactivity and applications.
Ethyl [2-Diethylaminocarbonylthio)]benzoate: A related compound with a benzoate moiety instead of phenylacetate, resulting in different chemical behavior and uses.
This compound stands out due to its specific structural features and versatile applications in various fields of research and industry.
Propriétés
IUPAC Name |
ethyl 2-[2-(diethylcarbamoylsulfanyl)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-4-16(5-2)15(18)20-13-10-8-7-9-12(13)11-14(17)19-6-3/h7-10H,4-6,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBIUUPNUDSSBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)SC1=CC=CC=C1CC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652574 |
Source


|
| Record name | Ethyl {2-[(diethylcarbamoyl)sulfanyl]phenyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-03-2 |
Source


|
| Record name | Ethyl {2-[(diethylcarbamoyl)sulfanyl]phenyl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol](/img/structure/B562648.png)


![Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate](/img/structure/B562653.png)








